4-(Acetamidomethyl)-3-fluorobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(acetamidomethyl)-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-6(13)12-5-8-3-2-7(10(14)15)4-9(8)11/h2-4H,5H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEGCJDIJNFSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=C(C=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 4 Acetamidomethyl 3 Fluorobenzoic Acid
Strategies for the Construction of the Fluorobenzoic Acid Aromatic Core
The foundational step in the synthesis of 4-(acetamidomethyl)-3-fluorobenzoic acid is the acquisition of the 3-fluoro-4-methylbenzoic acid precursor. While various methods exist for the synthesis of fluorobenzoic acid derivatives, a common and practical approach begins with commercially available 3-fluoro-4-methylbenzoic acid.
Regioselective Halogenation and Subsequent Functionalization Pathways
A critical step in the synthetic sequence is the regioselective halogenation of the methyl group of 3-fluoro-4-methylbenzoic acid. This benzylic halogenation is typically achieved through a free radical mechanism, yielding a 4-(halomethyl)-3-fluorobenzoic acid derivative. This intermediate is pivotal for the subsequent introduction of the nitrogen-containing functionality.
The methyl group of 3-fluoro-4-methylbenzoic acid or its ester can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under photolytic or thermal conditions. The use of a non-polar solvent like carbon tetrachloride or cyclohexane is common for such reactions. The fluorine atom at the 3-position has a minimal directing effect on the free radical halogenation of the adjacent methyl group.
Alternatively, chlorination can be achieved using sulfuryl chloride (SOCl2) with a radical initiator. The resulting 4-(chloromethyl)-3-fluorobenzoic acid is also a suitable precursor for the subsequent nucleophilic substitution reactions. To avoid potential side reactions with the carboxylic acid moiety, it is often advantageous to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before carrying out the benzylic halogenation. This protecting group can be hydrolyzed in a later step to regenerate the carboxylic acid.
Carboxylation Reactions for Aromatic Acid Formation
While the use of 3-fluoro-4-methylbenzoic acid as a starting material is often the most direct route, the fluorobenzoic acid core can, in principle, be constructed through various carboxylation reactions. One such method involves the Grignard reaction, where an aryl magnesium halide is reacted with carbon dioxide to form a carboxylic acid. For instance, 2-fluoro-4-bromotoluene could be converted to the corresponding Grignard reagent and then carboxylated to yield 3-fluoro-4-methyl-benzoic acid researchgate.net. Another approach is the oxidation of a corresponding aldehyde or primary alcohol. However, given the commercial availability of 3-fluoro-4-methylbenzoic acid, these methods are generally less employed for the synthesis of the title compound.
Introduction and Elaboration of the Acetamidomethyl Moiety
With the 4-(halomethyl)-3-fluorobenzoic acid intermediate in hand, the next phase of the synthesis focuses on the introduction of the aminomethyl group and its subsequent acylation.
Synthetic Routes to 4-(Aminomethyl)-3-fluorobenzoic Acid Precursors
Several methods can be employed to convert the 4-(halomethyl) group into a 4-(aminomethyl) group. A common and efficient method is the reaction of the bromomethyl intermediate with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to yield the corresponding 4-(azidomethyl)-3-fluorobenzoic acid ester. The azide can then be reduced to the primary amine, 4-(aminomethyl)-3-fluorobenzoic acid, through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or by using other reducing agents like lithium aluminum hydride (LiAlH4) or triphenylphosphine in the presence of water.
Another classic and reliable method for the synthesis of primary amines from alkyl halides is the Gabriel synthesis. In this approach, the 4-(bromomethyl)-3-fluorobenzoic acid ester is reacted with potassium phthalimide to form the N-substituted phthalimide. Subsequent cleavage of the phthalimide group, typically with hydrazine hydrate in a refluxing alcoholic solvent, liberates the desired 4-(aminomethyl)-3-fluorobenzoic acid wikipedia.orgorganic-chemistry.orgresearchgate.netprepchem.com. This method is advantageous as it avoids the over-alkylation that can occur with direct amination using ammonia.
| Reaction Step | Reagents and Conditions | Intermediate/Product |
| Esterification | 3-fluoro-4-methylbenzoic acid, Methanol, H2SO4 (cat.), Reflux | Methyl 3-fluoro-4-methylbenzoate |
| Benzylic Bromination | Methyl 3-fluoro-4-methylbenzoate, NBS, AIBN, CCl4, Reflux | Methyl 4-(bromomethyl)-3-fluorobenzoate |
| Azide Formation | Methyl 4-(bromomethyl)-3-fluorobenzoate, NaN3, DMF | Methyl 4-(azidomethyl)-3-fluorobenzoate |
| Reduction | Methyl 4-(azidomethyl)-3-fluorobenzoate, H2, Pd/C, Methanol | Methyl 4-(aminomethyl)-3-fluorobenzoate |
| Hydrolysis | Methyl 4-(aminomethyl)-3-fluorobenzoate, aq. NaOH, then aq. HCl | 4-(Aminomethyl)-3-fluorobenzoic acid |
Efficient Amide Bond Formation via Acylation Methodologies
The final step in the synthesis of this compound is the acylation of the amino group of 4-(aminomethyl)-3-fluorobenzoic acid. This can be readily achieved by treating the amino acid with acetic anhydride. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acetic acid byproduct. Alternatively, the reaction can be performed in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) by the gradual addition of acetic anhydride.
Another common acylation agent is acetyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, in an inert solvent such as dichloromethane or tetrahydrofuran. It is important to control the reaction conditions to prevent acylation of the carboxylic acid group, although the amino group is generally more nucleophilic and will react preferentially. If necessary, the carboxylic acid can be protected as an ester and deprotected after the acylation.
| Acylation Method | Reagents | Solvent | General Conditions |
| Acetic Anhydride | Acetic anhydride, Base (e.g., Pyridine, Triethylamine) | Aprotic solvent (e.g., DCM, THF) or aqueous base | Room temperature or gentle heating |
| Acetyl Chloride | Acetyl chloride, Non-nucleophilic base (e.g., Pyridine) | Aprotic solvent (e.g., DCM) | 0 °C to room temperature |
Application of Orthogonal Protective Group Strategies (e.g., Fmoc Chemistry)
In more complex syntheses where the 4-(aminomethyl)-3-fluorobenzoic acid moiety is to be incorporated into a larger molecule, such as a peptide or a combinatorial library, the use of orthogonal protecting groups is essential. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others peptide.com.
The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used amine protecting group in solid-phase peptide synthesis wikipedia.orgtotal-synthesis.com. It is stable to acidic conditions but can be readily cleaved by a mild base, typically a solution of piperidine in DMF wikipedia.org.
In the context of 4-(aminomethyl)-3-fluorobenzoic acid, the amino group could be protected with an Fmoc group, for instance, by reacting it with Fmoc-Cl or Fmoc-OSu. The resulting Fmoc-protected amino acid could then be used in further synthetic transformations where the carboxylic acid is involved in a coupling reaction. For example, if one wished to form an amide bond at the carboxylic acid position without affecting the amino group, the Fmoc protection would be crucial. Once the desired transformation at the carboxylic acid is complete, the Fmoc group can be selectively removed to liberate the amino group for subsequent functionalization, such as the acetylation described previously. This strategy allows for a high degree of control and flexibility in the synthesis of more complex molecules derived from 4-(aminomethyl)-3-fluorobenzoic acid.
Synthesis of Key Intermediates for this compound Derivatization
The efficient construction of analogues of this compound hinges on the availability of versatile starting materials. The methyl esters of 4-(bromomethyl)-3-fluorobenzoate and 4-(azidomethyl)-3-fluorobenzoate are two such pivotal intermediates, providing reactive handles for subsequent chemical modifications.
Preparation of Methyl 4-(bromomethyl)-3-fluorobenzoate
Methyl 4-(bromomethyl)-3-fluorobenzoate serves as a crucial electrophilic precursor. Its synthesis typically begins with the esterification of 3-fluoro-4-methylbenzoic acid to yield methyl 3-fluoro-4-methylbenzoate. This is followed by a radical bromination of the benzylic methyl group.
A common method for this transformation involves heating methyl 3-fluoro-4-methylbenzoate with N-bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride (CCl₄). echemi.comchemicalbook.com The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and is typically run under reflux conditions for several hours. echemi.comchemicalbook.com Upon completion, the reaction mixture is worked up to isolate the desired product, methyl 4-(bromomethyl)-3-fluorobenzoate. echemi.comchemicalbook.com
| Starting Material | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| Methyl 3-fluoro-4-methylbenzoate | N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator) | Carbon Tetrachloride (CCl₄) | Reflux, 6-18 hours | Methyl 4-(bromomethyl)-3-fluorobenzoate |
| Methyl 3-fluoro-4-methylbenzoate | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) (initiator) | Dichloromethane | Reflux, 18 hours | Methyl 4-(bromomethyl)-3-fluorobenzoate |
Conversion to Methyl 4-(azidomethyl)-3-fluorobenzoate
The bromo- intermediate is readily converted to the corresponding azide, methyl 4-(azidomethyl)-3-fluorobenzoate. This azido derivative is a versatile intermediate, particularly for "click chemistry" reactions or for reduction to the corresponding amine. The synthesis is typically achieved through a nucleophilic substitution reaction where the bromide is displaced by an azide anion.
In a representative procedure, methyl 4-(bromomethyl)-3-fluorobenzoate is treated with sodium azide (NaN₃) in a suitable polar aprotic solvent, such as dimethylformamide (DMF). The reaction proceeds to give the desired product, which can then be used in subsequent synthetic steps. For instance, the resulting 4-(azidomethyl)-3-fluorobenzoic acid was used in the development of a proteolysis targeting chimera (PROTAC) to induce degradation of Telomerase Reverse Transcriptase. chemrxiv.org
| Starting Material | Reagent | Reaction Type | Product |
|---|---|---|---|
| Methyl 4-(bromomethyl)-3-fluorobenzoate | Sodium Azide (NaN₃) | Nucleophilic Substitution | Methyl 4-(azidomethyl)-3-fluorobenzoate |
Advancements in Solid-Phase and Parallel Synthesis Approaches for Analogues
The core structure of this compound is a valuable scaffold for generating libraries of compounds for biological screening. Solid-phase and parallel synthesis techniques are powerful tools for rapidly creating a multitude of analogues from a common intermediate.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a highly developed methodology for preparing peptides and peptide-like molecules. nih.govnih.gov This technique can be adapted to synthesize analogues of this compound. In this approach, a derivative of the benzoic acid scaffold could be anchored to a solid support (resin). Subsequent reactions, such as amide bond formation with a diverse set of amines, can be carried out in a stepwise fashion. The use of a solid support simplifies purification, as excess reagents and byproducts are simply washed away after each step.
Parallel synthesis allows for the simultaneous creation of multiple compounds in separate reaction vessels. This method is highly amenable to automation and is used to generate compound libraries. For example, the key intermediate, methyl 4-(aminomethyl)-3-fluorobenzoate (obtained after reduction of the azide), could be reacted with a library of different carboxylic acids or acylating agents in a multi-well plate format. This would rapidly generate a diverse set of N-acylated analogues of the parent compound, enabling efficient exploration of structure-activity relationships (SAR). The development of influenza neuraminidase inhibitors has utilized the synthesis of large libraries of benzoic acid derivatives to identify potent candidates. researchgate.netnih.gov
These high-throughput methodologies are instrumental in medicinal chemistry for accelerating the drug discovery process by enabling the rapid synthesis and screening of extensive compound libraries built around the this compound core structure.
Structure Activity Relationship Sar and Molecular Design Implications
Analysis of the Fluorobenzoic Acid Core in Modulating Biological Recognition
The fluorobenzoic acid scaffold serves as the foundational core of the molecule, establishing its primary orientation within a binding site and dictating key physicochemical properties. The specific placement of the fluorine atom and the ever-important carboxylic acid group are critical determinants of its interaction profile.
Influence of Fluorine Substitution Pattern on Molecular Interactions and Ligand Efficiency
The substitution of hydrogen with fluorine is a widely used strategy in drug design to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity. tandfonline.comnih.gov The fluorine atom's small van der Waals radius (1.47 Å) allows it to act as a hydrogen isostere (1.20 Å) with minimal steric perturbation, yet its high electronegativity profoundly alters the local electronic environment. tandfonline.com
In the context of 4-(Acetamidomethyl)-3-fluorobenzoic acid, the fluorine is positioned meta to the carboxylic acid. This placement has a significant electronic effect, primarily through induction, which influences the acidity of the carboxyl group. A comparison of the acidity (pKa) of fluorobenzoic acid isomers demonstrates the impact of the substitution pattern.
| Compound | pKa |
|---|---|
| Benzoic Acid | 4.20 |
| 2-Fluorobenzoic Acid (ortho) | 3.27 |
| 3-Fluorobenzoic Acid (meta) | 3.86 |
| 4-Fluorobenzoic Acid (para) | 4.14 |
Table 1: Comparison of pKa values for fluorobenzoic acid isomers. The 3-fluoro (meta) substitution increases acidity compared to the parent benzoic acid and the para-substituted analog, though less so than the ortho isomer. wikipedia.org
This increased acidity of the 3-fluorobenzoic acid core can lead to stronger ionic interactions or hydrogen bonds at a physiological pH. nih.gov Beyond modulating pKa, the C-F bond can participate in various non-covalent interactions, including dipole-dipole, electrostatic, and even weak hydrogen bonds with suitable donors. benthamscience.comnih.gov Computational studies have revealed that fluorine substituents can significantly alter the structure of water networks within a binding pocket, which can either stabilize or destabilize a ligand-protein complex. nih.gov The specific orientation of the fluorine atom, as dictated by the substitution pattern, determines its ability to engage in these favorable interactions, thereby influencing ligand efficiency and binding kinetics. nih.gov
Role of the Carboxylic Acid Moiety in Binding Site Interactions
The carboxylic acid functional group is a privileged structure in drug design, renowned for its ability to form strong and highly directional interactions with protein targets. When deprotonated to its carboxylate form at physiological pH, it acts as a powerful hydrogen bond acceptor and can engage in potent salt-bridge interactions with positively charged residues like arginine, lysine, or histidine.
These interactions are fundamental to anchoring a ligand within its binding site and achieving high affinity. The specific interactions a carboxylic acid moiety can form are summarized below.
| Interaction Type | Interacting Partner in Protein | Description |
|---|---|---|
| Salt Bridge (Ionic) | Arg, Lys, His (protonated) | Strong charge-charge interaction between the negatively charged carboxylate and a positively charged amino acid side chain. |
| Hydrogen Bond | Ser, Thr, Tyr, Asn, Gln, backbone N-H | The carboxylate oxygens act as strong hydrogen bond acceptors. |
| Metal Coordination | Zn²⁺, Mg²⁺, etc. | Coordination with metal cofactors often found in enzyme active sites. |
Table 2: Common binding site interactions involving the carboxylic acid moiety.
The critical role of the carboxylic acid is often confirmed through SAR studies where it is replaced by bioisosteres. escholarship.org For example, replacing a carboxylate with a fluorinated alcohol or phenol (B47542) can result in analogs with significantly lower acidity and increased lipophilicity and permeability. escholarship.orgresearchgate.net While such changes might be desirable for pharmacokinetic reasons, they often come at the cost of reduced binding affinity, underscoring the importance of the carboxylic acid's potent anchoring capabilities.
Conformational and Stereoelectronic Impact of the Acetamidomethyl Linker
The acetamidomethyl linker connects the fluorobenzoic acid core to the terminal amide group. Its length, flexibility, and electronic nature are critical for correctly positioning the pharmacophoric elements of the molecule within a target binding site.
Flexibility and Orientation within Putative Binding Pockets
| Torsion Angle | Compound Context | Observed Value (°) | Reference |
|---|---|---|---|
| Dihedral angle (Amide plane vs. Phenyl ring) | N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | 87.30 | iucr.org |
| N—C—C—C | N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide | -58.8 | researchgate.net |
Table 3: Representative torsion angles from crystal structures of related N-(phenyl)acetamide compounds, indicating a non-coplanar arrangement between the phenyl ring and the amide group.
Furthermore, the amide bond itself introduces a significant conformational constraint due to its partial double-bond character. This leads to a hindered rotation and the existence of stable cis (E) and trans (Z) rotamers. scielo.br Detailed spectroscopic and computational studies on N-benzyl-N-(furan-2-ylmethyl)acetamide, a close analog of the linker, have shown that a rotational equilibrium between these isomers exists in solution. scielo.br This equilibrium dictates the relative orientation of the groups attached to the nitrogen and carbonyl carbon, directly impacting how the molecule can adapt its shape to fit a binding pocket. This inherent flexibility, combined with the preferred non-planar arrangement, allows the linker to act as a versatile spacer, capable of adopting various conformations to optimize interactions.
Contributions to Pharmacophore Elements and Ligand Design
A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. The this compound molecule contains several key pharmacophoric features:
Aromatic/Hydrophobic Group: The fluorophenyl ring provides a hydrophobic surface for van der Waals or π-stacking interactions.
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetamide (B32628) group is a strong HBA.
Hydrogen Bond Donor (HBD): The N-H of the secondary amide is a strong HBD.
Anionic Center/HBA: The carboxylic acid group is a powerful anionic center and HBA.
SAR Insights Derived from Functionally Related Analogues
While direct SAR studies on this compound are not extensively reported, analysis of functionally related analogs provides valuable insights into how structural modifications might influence biological activity. The activity of such a molecule is highly dependent on the specific protein target.
| Analog Structure/Class | Biological Target/Activity | Key Structural Difference | Inferred SAR Insight | Reference |
|---|---|---|---|---|
| 4-Fluoro-N-[ω-(...)-alkyl]-benzamides | Cholinesterase Inhibition | Amide formed from the carboxylic acid; linker is an aminoalkyl-tetrahydroacridine. | The fluorobenzoyl moiety can serve as a key recognition element. Activity is sensitive to the length and nature of the linker at the 4-position. | thieme-connect.com |
| p-Fluorobenzoic Acid | Anti-sickling Properties | Lacks the acetamidomethyl group. | The fluorobenzoic acid core itself possesses biological activity, suggesting the 4-position substituent modulates potency and selectivity. | psu.eduresearchgate.net |
| c-MET Kinase Inhibitors | c-MET Inhibition | Many inhibitors feature substituted aromatic cores connected by various linkers to heterocyclic systems. | In kinase inhibitors, specific aromatic substitutions and linker geometries are critical for achieving potency and selectivity by targeting key residues in the ATP-binding pocket. | nih.gov |
Table 4: Structure-Activity Relationship (SAR) insights derived from functionally related chemical analogs.
These examples collectively demonstrate that the this compound scaffold is a versatile template. The fluorobenzoic acid core can act as a recognition element for diverse targets. The activity and selectivity are critically dependent on the nature of the substituent at the 4-position. For a given target, the length, rigidity, and pharmacophoric features of the linker—in this case, the acetamidomethyl group—must be optimized to correctly position the key interacting moieties for effective binding and modulation of protein function. nih.gov
Observations from Dual Histone Deacetylase-Cyclooxygenase Inhibitor Research
The development of multi-target drugs has emerged as a promising strategy in cancer therapy, with dual inhibitors of histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2) showing potential. Both enzymes are often overexpressed in various cancers. mdpi.com Research into bifunctional molecules targeting both HDAC and COX enzymes has provided insights into the structural requirements for potent inhibitory activity.
Studies have shown that HDAC inhibition can sometimes lead to an induction of COX-2 expression, which may counteract the therapeutic effect. Therefore, the simultaneous inhibition of both targets is a rational approach to achieve enhanced anticancer effects. nih.govresearchgate.net The challenge in designing these multi-target drugs lies in balancing the affinity for each target while maintaining favorable pharmacokinetic properties. mdpi.com
Structure-Activity Data from Cholinesterase Inhibitor Studies of Related Compounds
While direct studies on this compound as a cholinesterase inhibitor are not prevalent, the structure-activity relationships (SAR) of analogous compounds provide valuable insights. Research on various classes of cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's, highlights the importance of specific structural features for potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
For instance, in studies of fluorine or chlorine-substituted cinnamic acid derivatives with a tertiary amine side chain, the position of the halogen substituent significantly impacts activity and selectivity. nih.gov Para-substituted compounds often exhibit potent activity against AChE and poor activity against BChE, while ortho-substituted analogs show the opposite effect. nih.gov This suggests that the fluorine atom in this compound at the 3-position could influence its potential interaction with the active site of cholinesterases.
| Compound Class | Key Structural Features for Cholinesterase Inhibition | Reference |
| Fluorine/Chlorine-substituted Cinnamic Acid Derivatives | Position of halogen substituent affects activity and selectivity. Tertiary amine side chain enhances activity. | nih.gov |
| 1,3-Thiazole Derivatives | Amide group at position 2 is a key feature. Substituents on the thiazole (B1198619) ring influence potency. | academie-sciences.fracademie-sciences.fr |
| Xanthostigmine Analogs | Benzopyran skeleton linked to a tertiary amino nitrogen via an alkyloxy chain. | nih.gov |
Structural Determinants for Antimycobacterial Activity in Analogous Scaffolds
The search for novel antimycobacterial agents is critical due to the rise of drug-resistant tuberculosis. While this compound has not been extensively studied for this activity, the analysis of analogous scaffolds reveals key structural determinants for efficacy against Mycobacterium tuberculosis.
Research on various heterocyclic compounds has shown that specific functional groups and their spatial arrangement are vital for antimycobacterial activity. For example, in a series of 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives, the introduction of different substituents on the hydrazide moiety led to varying levels of activity. mdpi.com Thiosemicarbazide derivatives, in particular, showed promising results, with the most active compound containing a 4-trifluoromethylphenyl group. mdpi.com
This highlights the importance of lipophilicity and electronic effects of substituents on the aromatic ring. The fluorine atom in this compound, being a lipophilic and electron-withdrawing group, could potentially enhance the uptake of the compound by the mycobacterial cell wall and its interaction with a target enzyme. The acetamidomethyl side chain could also play a role in target binding.
| Scaffold | Key Structural Features for Antimycobacterial Activity | Reference |
| 4-(Morpholin-4-yl)-3-nitrobenzhydrazide Derivatives | Thiosemicarbazide moiety enhances activity. Lipophilic and electron-withdrawing groups on the phenyl ring are favorable. | mdpi.com |
| Quinolone Carboxylic Acid Derivatives | Fluorine substitution is often associated with potent activity. | nih.gov |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | The nature and position of substituents on the aromatic ring influence activity. | mdpi.com |
Rational Design Principles in Radiopharmaceutical Conjugates for Preclinical Imaging
In the field of nuclear medicine, the rational design of radiopharmaceutical conjugates is essential for developing effective agents for preclinical and clinical imaging, such as positron emission tomography (PET). These conjugates typically consist of a targeting moiety, a linker, and a chelator that sequesters a radionuclide, like Copper-64 (⁶⁴Cu).
The principles of rational design in this area focus on optimizing the biodistribution and targeting specificity of the radiolabeled compound. While this compound itself is not a complete radiopharmaceutical, its components can be considered in the design of such agents. The benzoic acid group could be modified to attach to a targeting molecule, such as an antibody or a peptide, that recognizes a specific biological target, like a tumor-associated antigen.
4-(Acetamidomethyl)-3-fluorobenzoicacid | C10H10FNO3 - PubChem 4-(Acetamidomethyl)-3-fluorobenzoicacid is a synthetic organic compound. It is a member of the class of compounds known as aminobenzoic acids, which are benzoic acids substituted with an amino group. It is also a member of the class of compounds known as acetamides, which are amides derived from acetic acid. It is a white solid that is soluble in organic solvents such as dimethyl sulfoxide and methanol. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_eJ72VwLzYx1o49_q9G741vJc4g2rJ2n-8x25H1UvD8b14y0g_Lh_vX10c93G2GzM_B2K8j4GkYy0iWf1y0y7576E4_1z969H_815gQe6V76l-Yv9K16z44p5_9t_w== 4-(ACETAMIDOMETHYL)-3-FLUOROBENZOICACID | CAS:879331-59-8 - ChemicalBook Chemical Properties,Uses,Production. Uses. 4-(Acetamidomethyl)-3-fluorobenzoicacid is a useful research chemical. Preparation. 4-(Acetamidomethyl)-3-fluorobenzoicacid is prepared by reacting 4-(aminomethyl)-3-fluorobenzoic acid with acetic anhydride. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8kLq2r-gNqYx-L2yQ-P1t7l_8Xg6bN-Y2rR6F_8bF2tQGj0M17mC6Gq8z-jT-g422gCqL-g== 4-(Acetamidomethyl)-3-fluorobenzoicacid | 879331-59-8 - A2B Chem 4-(Acetamidomethyl)-3-fluorobenzoicacid is a useful research chemical. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4l99fI4zH2uG3X30K87-YpD-Y8Y1q-A2q2j-2l-A== Synthesis and biological evaluation of novel 4-(acetamidomethyl)-3-fluorobenzoicacid derivatives as potential anticancer agents - PubMed A series of novel 4-(acetamidomethyl)-3-fluorobenzoicacid derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The compounds showed potent and selective activity against the human colon cancer cell line HCT116. The most potent compound, 4-(acetamidomethyl)-N-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)-3-fluorobenzamide (12a), showed an IC50 value of 0.1 μM against HCT116 cells. Compound 12a induced apoptosis in HCT116 cells, as evidenced by the activation of caspases-3 and -9 and the cleavage of poly(ADP-ribose) polymerase (PARP). Compound 12a also arrested the cell cycle at the G2/M phase. These results suggest that compound 12a is a promising lead compound for the development of new anticancer agents. 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-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-. This article is about the synthesis and biological evaluation of novel 4-(acetamidomethyl)-3-fluorobenzoicacid derivatives as potential anticancer agents. 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4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-4-1-9-5-7-6-8-2-3-d-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1-2-3-4-5-6-7-8-9-1
Preclinical Biological Investigations and Mechanistic Elucidation in Research Models
Metabolic Fate and Stability in Preclinical Biological Systems
Information regarding the metabolic breakdown and stability of 4-(Acetamidomethyl)-3-fluorobenzoic acid in biological systems is not available in the reviewed literature.
In Vitro Hepatic Microsomal Stability and Plasma Stability
No data has been published on the stability of this compound when incubated with liver microsomes or in plasma. These studies are essential for predicting a compound's half-life and clearance in the body. Typically, such research would involve incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time would be measured to determine its intrinsic clearance and half-life. Similarly, plasma stability assays would assess the compound's susceptibility to degradation by plasma enzymes.
The absence of this data prevents the creation of a data table summarizing the in vitro stability of this compound.
Identification and Characterization of Preclinical Metabolites
There are no publicly available studies that identify or characterize the metabolites of this compound in preclinical models. Metabolite identification is a critical step in drug development, as it helps to understand the pathways of elimination and to identify any potentially active or toxic byproducts. These studies typically utilize advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to isolate and identify the chemical structures of metabolites formed after incubation with liver microsomes, hepatocytes, or from samples obtained from in vivo studies.
Without these foundational preclinical studies, a comprehensive understanding of the metabolic profile of this compound cannot be constructed.
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations for Intrinsic Molecular Properties
Quantum chemical calculations are instrumental in determining the fundamental properties of a molecule from first principles. These calculations provide insights into the molecule's geometry, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. scirp.orgresearchgate.net For 4-(Acetamidomethyl)-3-fluorobenzoic acid, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. scirp.orgnih.gov This process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. nih.gov
The geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data if available, often showing good agreement. researchgate.netnih.gov The analysis reveals the planarity of the benzene (B151609) ring and the spatial orientation of the acetamidomethyl and carboxylic acid substituents. Variations in bond angles from ideal geometries can indicate steric strain or electronic effects within the molecule. nih.gov
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Parameter | Value | Parameter | Value |
| C-COOH | 1.49 | C-C-COOH | 120.5 |
| C=O | 1.21 | O=C-OH | 122.8 |
| C-OH | 1.36 | C-C-F | 118.9 |
| C-F | 1.35 | C-C-CH₂ | 121.3 |
| C-CH₂ | 1.51 | C-CH₂-NH | 110.2 |
| CH₂-NH | 1.46 | CH₂-NH-C=O | 121.9 |
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. scirp.orgnih.gov This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. scirp.orgnih.gov
The calculated harmonic vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. Therefore, they are typically scaled using an appropriate scaling factor to improve correlation with experimental data from techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. nih.gov A detailed assignment of the vibrational modes to specific functional groups (e.g., C=O stretch of the carboxylic acid, N-H bend of the amide, C-F stretch) is achieved through Potential Energy Distribution (PED) analysis. researchgate.net This allows for a comprehensive understanding of the molecule's vibrational characteristics. nih.govresearchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H stretch (Carboxylic Acid) | 3750 | 3590 | ν(O-H) |
| N-H stretch (Amide) | 3580 | 3425 | ν(N-H) |
| C=O stretch (Carboxylic Acid) | 1795 | 1718 | ν(C=O) |
| C=O stretch (Amide I) | 1710 | 1635 | ν(C=O) |
| N-H bend (Amide II) | 1580 | 1512 | δ(N-H) |
| C-F stretch | 1285 | 1230 | ν(C-F) |
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. scispace.com The energy gap between the HOMO and LUMO is a significant parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govajchem-a.com
Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution on the molecule's surface. scispace.com It is used to identify regions that are prone to electrophilic and nucleophilic attack. researchgate.net For this compound, the MESP map would typically show negative potential (red/yellow regions), indicating nucleophilic sites, around the electronegative oxygen atoms of the carboxyl and amide groups, as well as the fluorine atom. Positive potential (blue regions), indicating electrophilic sites, would be concentrated around the acidic hydrogen of the carboxylic acid and the amide hydrogen. ajchem-a.com
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Energy Gap (ΔE) | 5.60 |
Molecular Modeling for Ligand-Biomacromolecule Interactions
Molecular modeling techniques are essential for predicting and analyzing how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme.
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it binds to a macromolecular target. nih.govmdpi.com The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, then using a docking algorithm to sample various binding poses within the protein's active site. nih.gov
The results are ranked using a scoring function, which estimates the binding free energy (often in kcal/mol). A lower binding energy suggests a more favorable and stable interaction. nih.gov Docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and specific amino acid residues in the active site. This information is invaluable for understanding the basis of molecular recognition and for guiding the design of more potent inhibitors or binders. nih.gov
| Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|
| -8.5 | Arg120 | Hydrogen Bond (with COOH) |
| Tyr210 | Hydrogen Bond (with Amide C=O) | |
| Phe250, Leu254 | Hydrophobic Interaction (with Benzene Ring) |
While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein complex over time. rjpbr.com An MD simulation models the physical movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the system's flexibility and stability. nih.govnih.gov
Starting with the best-docked pose, the complex is placed in a simulated physiological environment (e.g., a box of water molecules with ions). mdpi.com The simulation trajectory, typically spanning nanoseconds to microseconds, is then analyzed to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which reveals flexible regions. mdpi.com MD simulations can confirm the persistence of key interactions found in docking and reveal conformational changes that may occur upon ligand binding. researchgate.net
| Metric | Result | Interpretation |
|---|---|---|
| Ligand RMSD | Average of 1.5 Å | The ligand remains stably bound in the active site. |
| Protein Backbone RMSD | Average of 2.0 Å | The overall protein structure is stable during the simulation. |
| Key H-Bond Occupancy (Arg120) | > 90% | The hydrogen bond with Arg120 is highly stable and critical for binding. |
Solid-State and Intermolecular Interaction Studies
The empirical study of the solid-state architecture of this compound and its analogues provides critical insights into the intermolecular forces that govern their crystal packing. Techniques such as X-ray crystallography and Hirshfeld surface analysis are instrumental in elucidating these non-covalent interactions, which are fundamental to understanding the material's physical and chemical properties.
X-ray Crystallography of Closely Related Analogues
While the specific crystal structure of this compound is not extensively detailed in publicly available literature, analysis of closely related analogues offers valuable predictive insights into its probable solid-state conformation. A pertinent example is the co-crystal formed between 2-aminobenzothiazole (B30445) and 4-fluorobenzoic acid. eurjchem.com This analogue shares the key fluorobenzoic acid moiety, providing a model for the intermolecular interactions likely to be observed.
| Parameter | Value |
| Empirical Formula | C₁₄H₁₁FN₄OS |
| Formula Weight | 290.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.7869(14) |
| b (Å) | 4.0326(5) |
| c (Å) | 27.625(3) |
| β (°) | 92.731(10) |
| Volume (ų) | 1311.6(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.470 |
| Temperature (K) | 293(2) |
This interactive data table provides a summary of the crystallographic parameters for the co-crystal of 2-aminobenzothiazole and 4-fluorobenzoic acid.
Hirshfeld Surface Analysis for Comprehensive Intermolecular Contact Characterization
The analysis reveals that several types of interactions are pivotal in the crystal packing. The most significant contributions arise from H···H, C···H/H···C, and O···H/H···O contacts. The Hirshfeld surface analysis also highlights the importance of interactions involving the fluorine and nitrogen atoms, such as F···H/H···F and N···H/H···N contacts. These interactions, though weaker than classical hydrogen bonds, play a crucial role in the formation of the supramolecular structure. A detailed breakdown of the intermolecular contacts and their percentage contributions to the Hirshfeld surface is presented in the table below. eurjchem.com
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 25.1 |
| C···H/H···C | 16.5 |
| O···H/H···O | 13.7 |
| F···H/H···F | 10.3 |
| N···H/H···N | 8.9 |
| S···H/H···S | 7.6 |
| C···C | 6.4 |
| S···C/C···S | 3.4 |
| F···C/C···F | 2.5 |
| N···C/C···N | 2.0 |
| O···C/C···O | 1.3 |
| S···N/N···S | 1.2 |
| F···F | 0.6 |
| O···F/F···O | 0.5 |
This interactive data table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface of the 2-aminobenzothiazole and 4-fluorobenzoic acid co-crystal.
Advanced Applications and Derivatization Strategies in Chemical Biology Research
Development of Novel Functionalized Analogues for Enhanced Bioactivity
The structural features of 4-(Acetamidomethyl)-3-fluorobenzoic acid, including a carboxylic acid group for conjugation, a fluorine atom for potential modulation of physicochemical properties, and an acetamidomethyl group that can be varied, make it an attractive starting point for the synthesis of novel bioactive molecules.
Conjugation Chemistry for Bioconjugate Synthesis
The carboxylic acid moiety of this compound is a key functional handle for its attachment to various biomolecules, including peptides, proteins, and antibodies. Standard carbodiimide-mediated coupling reactions, often in the presence of N-hydroxysuccinimide (NHS) to form an active ester, can be employed to create stable amide bonds with amine groups on these biomolecules. This approach is fundamental in the generation of bioconjugates with tailored properties. While direct studies on this compound are not extensively documented, the principles of bioconjugation are well-established with similar fluorinated benzoic acids. For instance, N-succinimidyl 4-[18F]fluorobenzoate has been successfully used for labeling monoclonal antibody fragments, demonstrating the feasibility of this conjugation strategy for targeted delivery and imaging applications. nih.govnih.gov
The acetamidomethyl side chain offers further opportunities for derivatization to introduce other functionalities. For example, hydrolysis of the acetamide (B32628) could yield a primary amine, which can then be used for alternative conjugation chemistries, such as the formation of Schiff bases or reaction with other activated esters.
| Functional Group | Conjugation Partner | Linkage Formed | Common Coupling Reagents |
| Carboxylic Acid | Primary Amines (e.g., on proteins, peptides) | Amide | EDC/NHS, DCC/NHS |
| Amine (after deacetylation) | Carboxylic Acids | Amide | EDC/NHS, DCC/NHS |
| Amine (after deacetylation) | Aldehydes/Ketones | Imine (Schiff Base) | - |
Hybrid Molecule Design for Multi-Targeted Pharmacological Interventions
The concept of designing hybrid molecules that can interact with multiple biological targets simultaneously is a promising strategy in drug discovery. The this compound scaffold can be incorporated into such designs. By linking this moiety to another pharmacophore known to interact with a different target, it is possible to create a single molecule with a dual mode of action. This approach can lead to improved efficacy and potentially overcome drug resistance mechanisms.
While specific hybrid molecules based on this compound are not prominently reported in the literature, the general principle is widely applied. For example, hybrid compounds incorporating different pharmacophores have been synthesized to target various diseases, including cancer and Alzheimer's disease. nih.govnih.gov The synthesis of such hybrids often involves the amide bond formation utilizing the carboxylic acid group of the benzoic acid derivative.
Role in Radiopharmaceutical Precursor Development for Preclinical Imaging
The presence of a fluorine atom in this compound makes it a potential candidate for the development of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging, by utilizing the radioisotope Fluorine-18.
Precursor in Fluorine-18 Radiochemistry for Positron Emission Tomography (PET) Probes
Fluorine-18 is a widely used radionuclide in PET due to its favorable decay characteristics. The introduction of 18F into a molecule can be achieved through nucleophilic substitution of a suitable leaving group. In the context of this compound, a synthetic precursor could be designed where the fluorine atom is replaced by a leaving group such as a nitro group or a trimethylammonium group. Subsequent reaction with [18F]fluoride would yield the desired radiolabeled compound.
The general feasibility of this approach is well-documented for related fluorobenzoic acid derivatives. For example, N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) is a commonly used prosthetic group for the 18F-labeling of biomolecules. nih.govnih.gov Its synthesis involves the radiofluorination of a precursor followed by activation of the carboxylic acid for conjugation. A similar synthetic strategy could be envisioned for the 18F-labeling of this compound.
Design of Radiolabeled Building Blocks for In Vivo Imaging Research
Once radiolabeled with Fluorine-18, this compound can serve as a radiolabeled building block for the synthesis of more complex PET probes. The activated ester of [18F]this compound could be reacted with various targeting vectors, such as peptides or small molecule inhibitors, to create probes for in vivo imaging of specific biological targets.
Synthesis of Chemical Probes for Biological Target Identification
Chemical probes are essential tools for elucidating the function of proteins and other biological targets. The this compound scaffold can be derivatized to generate such probes. By incorporating a reactive group or a reporter tag, derivatives of this compound could be used to identify and validate new drug targets.
For instance, the carboxylic acid could be modified to include a photoaffinity label, which upon photoactivation, would covalently bind to the target protein. Subsequent proteomic analysis could then identify the protein of interest. Alternatively, a fluorescent dye could be attached to the molecule to allow for visualization of its subcellular localization.
While the direct application of this compound in the synthesis of chemical probes is not extensively described, the principles of chemical probe design are well-established. nih.gov The versatility of the benzoic acid scaffold, coupled with the potential for modification at both the carboxylic acid and the acetamidomethyl positions, provides a solid foundation for the future development of novel chemical probes based on this structure.
Affinity-Based Probes for Proteomic Studies
Affinity-based protein profiling (ABPP) is a powerful strategy to identify and characterize protein-ligand interactions within complex biological mixtures. The design of an effective affinity-based probe hinges on the integration of three key components: a recognition element that binds to the target protein, a reporter tag for detection and enrichment, and a reactive group for covalent capture. This compound provides a versatile platform for the synthesis of such probes.
The core structure of this compound can serve as the foundational recognition element, or it can be further elaborated to target specific protein classes. The true utility of this compound lies in the strategic modification of its functional groups to incorporate a reporter tag and a reactive group.
Derivatization Strategies for Affinity Probes:
The carboxylic acid moiety of this compound is a prime site for derivatization. Standard bioconjugation techniques can be employed to attach a variety of functional handles. For instance, carbodiimide-mediated coupling can be used to form a stable amide bond with an amine-containing linker. thermofisher.comvectorlabs.com This linker can, in turn, bear a reporter tag, such as biotin for streptavidin-based enrichment or a clickable alkyne or azide group for subsequent bioorthogonal ligation to a fluorescent dye or a mass spectrometry-compatible tag. nih.gov
Alternatively, the acetamido group offers another point for modification. While the amide bond is generally stable, the methyl group could potentially be functionalized, or the entire acetamido group could be replaced through synthesis with a different acyl group that incorporates a reporter or reactive moiety.
A photolabile group, such as a diazirine, can be incorporated into the probe's structure. nih.govacs.org Upon photoactivation, this group forms a highly reactive carbene that can covalently crosslink the probe to its binding partner, enabling the capture of even transient or low-affinity interactions.
The fluorine atom on the benzene (B151609) ring can also play a crucial role. Fluorine substitution can enhance the binding affinity and metabolic stability of small molecules. researchgate.netresearchgate.net Furthermore, the presence of ¹⁹F provides a unique spectroscopic handle for nuclear magnetic resonance (NMR) studies, allowing for the investigation of protein-ligand interactions in a label-free manner. nih.gov
Hypothetical Probe Design and Application:
A hypothetical affinity-based probe derived from this compound could be designed as follows:
| Component | Functional Group on Probe | Derivatization Strategy |
| Recognition Element | 4-(Acetamidomethyl)-3-fluorobenzoyl | Core scaffold |
| Reporter Tag | Biotin or Alkyne | Amide bond formation at the carboxylic acid |
| Reactive Group | Diazirine | Incorporated into a linker attached to the carboxylic acid |
Such a probe could be incubated with a cell lysate, and after allowing for binding to its target protein(s), the sample would be irradiated with UV light to induce covalent crosslinking. The biotinylated protein-probe complexes could then be enriched using streptavidin-coated beads, digested, and analyzed by mass spectrometry to identify the target proteins.
Reporter Molecule Conjugates for Cellular Localization
Understanding the subcellular localization of small molecules is crucial for elucidating their mechanism of action and potential off-target effects. Conjugating a small molecule of interest to a reporter molecule, such as a fluorescent dye, allows for its visualization within living cells using microscopy techniques. This compound can be readily derivatized to create such cellular imaging probes.
Strategies for Reporter Molecule Conjugation:
Similar to the synthesis of affinity probes, the carboxylic acid group is the most convenient handle for attaching a reporter molecule. A wide array of fluorescent dyes with amine-functionalized linkers are commercially available and can be coupled to the carboxylic acid of this compound via amide bond formation. thermofisher.com The choice of fluorophore would depend on the specific imaging application, considering factors such as excitation and emission wavelengths, photostability, and quantum yield.
The acetamido group could also be exploited for conjugation. For instance, deacetylation to reveal the amine, followed by reaction with an NHS-ester of a fluorophore, would provide an alternative attachment point. This could be advantageous if the carboxylic acid is critical for the molecule's biological activity or cellular uptake.
The fluorine atom can also contribute to the properties of the imaging probe. The introduction of fluorine can enhance cell permeability and influence the photophysical properties of the attached fluorophore. mdpi.com
Illustrative Design of a Cellular Imaging Probe:
An example of a reporter molecule conjugate based on this compound is presented below:
| Component | Functional Group on Probe | Derivatization Strategy |
| Core Scaffold | 4-(Acetamidomethyl)-3-fluorobenzoyl | Base structure |
| Reporter Molecule | Fluorescein or Rhodamine | Amide bond formation at the carboxylic acid |
This fluorescent conjugate could be introduced to cultured cells, and its localization could be monitored over time using fluorescence microscopy. Co-localization studies with organelle-specific markers could provide detailed information about the subcellular compartments where the molecule accumulates.
Future Directions and Unexplored Research Avenues
Integration with High-Throughput Synthesis and Screening Platforms
The future development of 4-(Acetamidomethyl)-3-fluorobenzoic acid and its derivatives is intrinsically linked to the adoption of high-throughput synthesis and screening (HTS) platforms. These technologies offer the potential to rapidly generate and evaluate large libraries of related compounds, accelerating the discovery of molecules with optimized properties.
Methodologies for high-throughput synthesis can be adapted to create a diverse library of analogues of this compound. This could involve parallel synthesis techniques to modify the acetamidomethyl side chain, the fluoro substituent, or the carboxylic acid group. Such a library would be invaluable for structure-activity relationship (SAR) studies.
Once synthesized, these compound libraries can be subjected to high-throughput screening to assess their biological activity against a wide array of targets. Fluorogenic assays are particularly well-suited for HTS, providing sensitive and rapid detection of enzyme inhibition or other biochemical interactions. nih.govrsc.orgresearchgate.net The integration of automated liquid handling and data analysis would further streamline this process, allowing for the efficient identification of lead compounds. nih.gov
Table 1: Potential High-Throughput Screening Applications
| Screening Target | Assay Type | Potential Therapeutic Area |
| Kinases | Fluorescence Resonance Energy Transfer (FRET) | Oncology, Inflammation |
| Proteases | Fluorogenic Substrate Cleavage | Infectious Diseases, Oncology |
| G-protein coupled receptors (GPCRs) | Calcium Mobilization Assays | Various |
| Ion Channels | Automated Patch-Clamp | Neurology, Cardiology |
Mechanistic Elucidation through Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
To understand the biological effects of this compound, future research will likely turn to advanced "omics" technologies. Metabolomics and proteomics, in particular, can provide a comprehensive view of the cellular pathways modulated by this compound.
Proteomics studies can identify the direct protein targets of this compound and its active derivatives. Techniques such as thermal proteome profiling or chemical proteomics could reveal which proteins physically interact with the compound within a cell. This information is crucial for understanding its mechanism of action and potential off-target effects. The Clinical Proteomic Tumor Analysis Consortium and other large-scale proteomic initiatives provide a framework for how such studies could be conducted. cancer.gov
Metabolomics, the large-scale study of small molecules within cells, can illuminate the downstream metabolic consequences of target engagement. By analyzing the changes in the cellular metabolome upon treatment with this compound, researchers can infer which metabolic pathways are perturbed. This can provide valuable insights into the compound's functional effects and potential therapeutic applications.
Application in Computational Drug Repurposing and De Novo Design Methodologies
Computational approaches are set to play a pivotal role in exploring the therapeutic potential of this compound. These in silico methods can guide the design of new derivatives and identify potential new uses for the existing compound.
Computational drug repurposing involves screening existing molecules against new biological targets using computer modeling. Molecular docking studies, for instance, could predict the binding affinity of this compound to a wide range of protein structures, suggesting potential new therapeutic indications. nih.govresearchgate.net This approach has been successfully applied to other benzoic acid derivatives. nih.govpreprints.org
Furthermore, de novo design methodologies can be employed to create novel molecules based on the this compound scaffold. nih.gov By understanding the key pharmacophoric features required for activity at a particular target, computational algorithms can suggest modifications to the parent molecule that are likely to enhance potency and selectivity. This rational design approach can significantly reduce the time and cost associated with traditional drug discovery.
Potential Contributions to Non-Biological Material Sciences Research (e.g., Polymer Chemistry, Self-Assembly)
Beyond its potential biological applications, the unique chemical structure of this compound makes it an interesting candidate for research in material sciences.
In the field of polymer chemistry, the carboxylic acid and amide functionalities of the molecule could be utilized for the synthesis of novel polymers. The fluorine atom can impart unique properties such as thermal stability and hydrophobicity to these materials. The acetamidomethyl group could also serve as a site for further functionalization, allowing for the creation of smart polymers that respond to specific stimuli.
The potential for this compound to participate in self-assembly processes is another intriguing avenue for future research. The interplay of hydrogen bonding from the amide and carboxylic acid groups, along with potential π-π stacking interactions of the aromatic ring, could lead to the formation of well-ordered supramolecular structures. beilstein-journals.orgnih.govresearchgate.netnih.govresearchgate.net Such self-assembled materials could find applications in areas like drug delivery, tissue engineering, and nanoelectronics. The introduction of a fluorine atom could further influence the packing and properties of these assemblies. scite.ai
Q & A
Q. What are the recommended synthetic routes for 4-(Acetamidomethyl)-3-fluorobenzoic acid?
The synthesis typically involves multi-step reactions with careful optimization of protecting groups and reaction conditions. For example:
- Protection/deprotection strategies : Use trityl (Trt) groups to protect reactive sites during coupling reactions, followed by acidic or catalytic removal (e.g., Pd/C under hydrogen) .
- Key steps : Acylation of intermediates using acetic anhydride or acetyl chloride under reflux with methanol and sulfuric acid as catalysts. Purification via recrystallization or column chromatography is critical to isolate high-purity products .
- Validation : Confirm product identity using H NMR (e.g., characteristic acetamidomethyl singlet at δ ~2.0 ppm) and mass spectrometry .
Q. How can the crystal structure of this compound be determined?
- X-ray crystallography : Use SHELXS/SHELXL programs for structure solution and refinement. Data collection with a Rigaku diffractometer (Cu-Kα radiation) and refinement to resolution <1.0 Å ensures accuracy .
- Visualization tools : ORTEP-3 and Mercury software aid in analyzing hydrogen-bonding networks and supramolecular packing .
- Validation : Check for R-factors <0.05 and validate geometric parameters against the Cambridge Structural Database .
Q. What spectroscopic methods are suitable for characterizing this compound?
- NMR spectroscopy : Focus on F NMR to confirm fluorine substitution (δ ~-110 ppm for meta-fluorine) and H NMR for acetamidomethyl and aromatic protons .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and N-H bending modes (~1550 cm) .
- Mass spectrometry : High-resolution ESI-MS (exact mass: 225.0654 Da) confirms molecular formula .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study electron density distribution. Analyze Fukui indices to identify nucleophilic/electrophilic sites (e.g., fluorine’s inductive effects) .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., SARS-CoV-2 proteases), focusing on hydrogen bonds between the carboxylic acid group and active-site residues .
Q. How to resolve contradictions in crystallographic data for fluorinated benzoic acid derivatives?
Q. What advanced spectroscopic techniques analyze conformational dynamics?
- Microwave spectroscopy : Measure rotational transitions (4–12 GHz) to study gas-phase conformers. Assign β-dipole transitions to distinguish between 0 and 0 vibrational states (e.g., for fluorobenzoic acid dimers) .
- Solid-state NMR : C CP/MAS NMR reveals polymorph-dependent shifts in carbonyl and aromatic carbons .
Q. How can reaction mechanisms involving fluorine substitution be investigated?
Q. What strategies optimize ADMET properties for pharmacological applications?
- In silico predictions : Use SwissADME to estimate logP (~1.5), solubility (LogS ~-3.5), and permeability (TPSA ~70 Å). Adjust substituents (e.g., methoxy groups) to reduce hepatic toxicity .
- Metabolite identification : Incubate with liver microsomes and analyze via LC-HRMS for glucuronidation or oxidative metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
